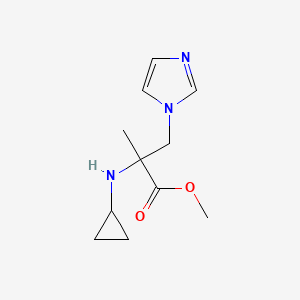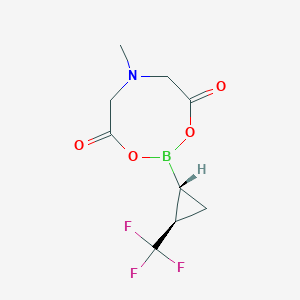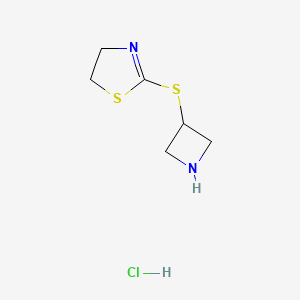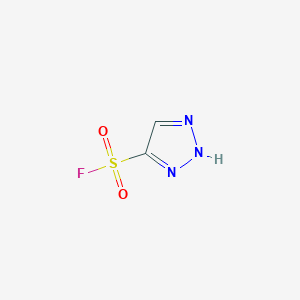
2H-1,2,3-triazole-4-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,2,3-triazole-4-sulfonyl fluoride is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,3-triazole-4-sulfonyl fluoride typically involves the reaction of sulfonyl azides with alkynes in the presence of a copper catalystThe reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or chloroform and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2H-1,2,3-triazole-4-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters.
Oxidation and Reduction: The triazole ring can undergo oxidation to form triazole N-oxides or reduction to yield dihydrotriazoles.
Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions with azides or alkynes to form new triazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include copper catalysts for cycloaddition, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions include various substituted triazoles, sulfonamides, and sulfonate esters, which have diverse applications in medicinal chemistry and materials science .
Aplicaciones Científicas De Investigación
2H-1,2,3-triazole-4-sulfonyl fluoride has numerous scientific research applications:
Mecanismo De Acción
The mechanism of action of 2H-1,2,3-triazole-4-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This mechanism is exploited in the design of enzyme inhibitors for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazole derivatives, such as 1H-1,2,3-triazole and 1,2,4-triazole, which also exhibit diverse chemical and biological activities .
Uniqueness
2H-1,2,3-triazole-4-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and stability compared to other triazole derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C2H2FN3O2S |
|---|---|
Peso molecular |
151.12 g/mol |
Nombre IUPAC |
2H-triazole-4-sulfonyl fluoride |
InChI |
InChI=1S/C2H2FN3O2S/c3-9(7,8)2-1-4-6-5-2/h1H,(H,4,5,6) |
Clave InChI |
XWBNUYCGGQURAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=NNN=C1S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


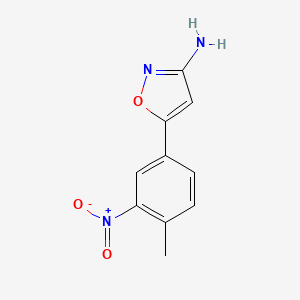
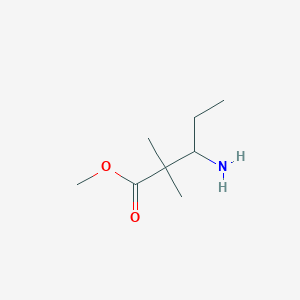
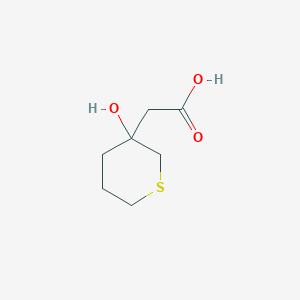
![methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate](/img/structure/B15311379.png)
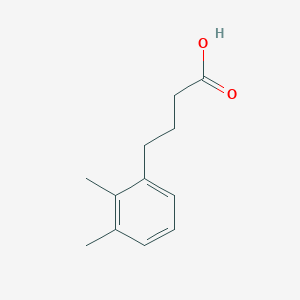
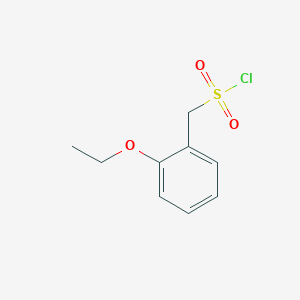
![Methyl 3-[(3R)-piperidin-3-yl]propanoate](/img/structure/B15311400.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one](/img/structure/B15311402.png)
![1-[1-(4-Ethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15311411.png)
![1-(Trifluoromethyl)-5-azaspiro[2.3]hexane](/img/structure/B15311418.png)
